Beryllium acetylacetonate

Description

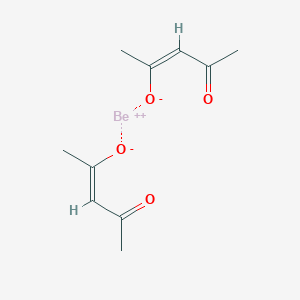

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

beryllium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKXDHBLPBKCFR-FDGPNNRMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be(C5H7O2)2, C10H14BeO4 | |

| Record name | beryllium acetylacetonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Beryllium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10210-64-7 | |

| Record name | Beryllium acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Beryllium Acetylacetonate from Beryllium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of beryllium acetylacetonate (B107027) [Be(acac)₂] starting from beryllium oxide (BeO). The synthesis involves the conversion of the chemically inert oxide into a more reactive salt, followed by chelation with acetylacetone (B45752). This document outlines the probable reaction pathway, detailed experimental protocols derived from the literature, and key characterization data.

Overview and Chemical Principles

Beryllium acetylacetonate is a coordination complex with the formula Be(C₅H₇O₂)₂. It is a white, crystalline solid soluble in many organic solvents.[1] The synthesis from beryllium oxide, a refractory material, typically proceeds in two key stages:

-

Acid Digestion of Beryllium Oxide: Beryllium oxide is reacted with a strong acid, such as concentrated sulfuric acid, to form a soluble beryllium salt. This step is crucial as it breaks down the stable oxide lattice.

-

Chelation Reaction: The resulting beryllium salt solution is then reacted with acetylacetone (2,4-pentanedione). In a buffered or basic medium, acetylacetone is deprotonated to its enolate form, which acts as a bidentate ligand, coordinating with the Be²⁺ ion through its two oxygen atoms to form the stable six-membered chelate ring of this compound.[2]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄BeO₄ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | White powder/crystals | [1] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 270 °C | [1] |

| Density | 1.168 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (e.g., chloroform, benzene, acetone); practically insoluble in water. | [1] |

Experimental Protocol

The following experimental protocol is a composite procedure based on the synthesis of this compound from beryllium oxide using concentrated sulfuric acid and acetylacetone.[2]

Materials:

-

Beryllium oxide (BeO)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetylacetone (C₅H₈O₂)

-

Ammonia (B1221849) solution (NH₄OH) or other suitable base

-

Deionized water

-

Organic solvent for recrystallization (e.g., methanol, petroleum ether)

Procedure:

-

Preparation of Beryllium Sulfate (B86663) Solution:

-

Carefully and slowly add a stoichiometric amount of beryllium oxide to concentrated sulfuric acid in a fume hood with appropriate personal protective equipment. The reaction is exothermic.

-

Gently heat the mixture to ensure complete dissolution of the beryllium oxide. The resulting solution is aqueous beryllium sulfate.

-

-

Chelation of Beryllium:

-

In a separate beaker, dissolve an excess of acetylacetone in deionized water.

-

Slowly add the beryllium sulfate solution to the acetylacetone solution with constant stirring.

-

Gradually add a dilute ammonia solution to the mixture to raise the pH. The acetylacetonate anion is formed under basic conditions, which then chelates the beryllium ion. A white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the crude product with cold deionized water to remove any unreacted salts and impurities.

-

Dry the product, for example, in a vacuum desiccator.

-

For higher purity, the dried this compound can be recrystallized from a suitable organic solvent.

-

Visualization of Synthesis Pathway and Logic

The following diagrams illustrate the experimental workflow and the logical progression of the chemical transformations.

References

An In-depth Technical Guide to the Core Properties of Beryllium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of Beryllium acetylacetonate (B107027), Be(acac)₂, a coordination complex of significant interest in various chemical applications. The information is curated to be a vital resource for professionals in research and development, with a particular focus on its chemical characteristics, synthesis, and safety considerations.

Core Chemical and Physical Properties

Beryllium acetylacetonate is a white, crystalline solid that is stable under standard conditions. It is noteworthy for its solubility in many organic solvents, a characteristic that facilitates its use in various non-aqueous chemical processes.[1] However, it is practically insoluble in water and is hydrolyzed by boiling water.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄BeO₄ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 108 °C | [2] |

| Boiling Point | 270 °C | [2] |

| Density | 1.168 g/cm³ at 20°C | [2] |

| Solubility | Freely soluble in alcohol, acetone, ether, benzene, CS₂. Practically insoluble in water. | [2] |

Table 2: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 10210-64-7 | [2] |

| IUPAC Name | Bis(pentane-2,4-dionato-O,O')beryllium | [2] |

| InChI | InChI=1S/2C5H8O2.Be/c21-4(6)3-5(2)7;/h23,6H,1-2H3;/q;;+2/p-2 | [3] |

| SMILES | CC(=O)C=C(C)O[Be]OC(=C)C(C)=O | [3] |

Molecular Structure and Bonding

This compound features a central beryllium atom coordinated to two bidentate acetylacetonate ligands. The beryllium atom is tetrahedrally coordinated by the four oxygen atoms of the two acetylacetonate ligands, forming a stable chelate structure.[4] The chelate rings exhibit delocalized π-bonding, which contributes to the overall stability of the complex.[5]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, generally involving the reaction of a beryllium salt or hydroxide (B78521) with acetylacetone (B45752).[2] A representative laboratory-scale synthesis is outlined below, based on the reaction of beryllium hydroxide with acetylacetone.[6]

Synthesis from Beryllium Hydroxide

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Acetylacetone (2,4-pentanedione)

-

Deionized water

-

Suitable organic solvent for recrystallization (e.g., petroleum ether)

Procedure:

-

In a fume hood, a suspension of beryllium hydroxide in deionized water is prepared in a reaction flask equipped with a stirrer and a reflux condenser.

-

A stoichiometric amount of acetylacetone is added dropwise to the beryllium hydroxide suspension with continuous stirring.

-

The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by the dissolution of the beryllium hydroxide.

-

After the reaction is complete, the mixture is cooled to room temperature, and the crude this compound is isolated by filtration.

-

The crude product is then purified by recrystallization from a suitable organic solvent, such as petroleum ether, to yield white crystals of this compound.

-

The purified product should be dried under vacuum and stored in a desiccator.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its structure and bonding. The bands associated with the metal-oxygen stretching modes are particularly important for confirming the formation of the chelate complex.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 1042 | Be-O stretching motion | [4][7] |

| 826 | Be-O stretching motion | [4][7] |

| 748 | Be-O stretching motion | [4][7] |

| 480 | Be-O stretching motion | [4][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for characterizing the acetylacetonate ligands in the complex. Due to the diamagnetic nature of the Be²⁺ ion, sharp signals are expected for the protons of the acetylacetonate ligands.

Table 4: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.0 | Singlet |

| CH | ~5.5 | Singlet |

Note: Actual chemical shifts may vary depending on the solvent used.

Mass Spectrometry

Mass spectrometry of this compound can provide information on its molecular weight and fragmentation patterns. The molecular ion peak is expected at m/z = 207.23. Common fragmentation pathways for metal acetylacetonates (B15086760) involve the loss of acetylacetonate ligands or fragments thereof.

Applications and Relevance to Drug Development

While many metal acetylacetonates are explored for various applications, including as catalysts and precursors for materials synthesis, the direct application of this compound in drug development is severely limited by its high toxicity.[1][8]

However, understanding the properties of metal acetylacetonates as a class of compounds can be relevant to drug development professionals. For instance, other metal acetylacetonates, such as those of copper and iron, have been investigated for their potential in cancer therapy and as drug delivery vehicles.[9][10] These complexes can offer unique coordination geometries and reactivity that can be exploited in medicinal chemistry.

For this compound specifically, its primary relevance to the pharmaceutical industry is more likely to be as a research tool in niche applications, such as a precursor for the synthesis of beryllium-containing nanomaterials or as a model compound for studying the coordination chemistry of beryllium.[1] Any consideration of its use, even in a research context, must be overshadowed by the significant safety risks it poses.

Safety and Handling

Beryllium and its compounds, including this compound, are classified as known human carcinogens. [11] They are highly toxic upon inhalation and ingestion, and can cause chronic beryllium disease (CBD), a debilitating and sometimes fatal lung condition.[12] Dermal contact can lead to skin sensitization.

Extreme caution must be exercised when handling this compound. All work should be conducted in a designated area, within a fume hood with appropriate ventilation, and with personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. Procedures should be designed to minimize the generation of dusts or aerosols.

Table 5: Hazard Classifications for this compound

| Hazard | Classification |

| Carcinogenicity | Known human carcinogen |

| Acute Toxicity (Inhalation) | Highly toxic |

| Acute Toxicity (Oral) | Toxic |

| Skin Sensitization | May cause an allergic skin reaction |

| Target Organ Toxicity | Lungs (Chronic Beryllium Disease) |

Conclusion

This compound is a well-characterized coordination complex with interesting chemical and physical properties. Its synthesis and structure are well-understood, and it serves as a useful model compound in coordination chemistry. However, its extreme toxicity and carcinogenicity are major limiting factors for its practical application, particularly in fields such as drug development. For researchers and scientists, a thorough understanding of its properties must be coupled with a stringent adherence to safety protocols to mitigate the significant health risks associated with its handling.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound [drugfuture.com]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural analysis of this compound [journal.buct.edu.cn]

- 6. CN106748697A - A kind of preparation method of acetylacetone,2,4-pentanedione beryllium - Google Patents [patents.google.com]

- 7. Structure and vibrational assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sacheminc.com [sacheminc.com]

- 9. A novel drug "copper acetylacetonate" loaded in folic acid-tagged chitosan nanoparticle for efficient cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

Preliminary Investigation of Beryllium Acetylacetonate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium acetylacetonate (B107027), Be(C₅H₇O₂)₂, is an organometallic compound with applications in materials science and as a precursor for beryllium-containing materials. This document provides a comprehensive preliminary investigation into its synthesis, physicochemical properties, and toxicological profile. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development, summarizing key data and experimental protocols. Due to the known carcinogenicity and toxicity of beryllium compounds, handling of beryllium acetylacetonate requires stringent safety protocols.

Introduction

This compound is a coordination complex in which a central beryllium atom is chelated by two acetylacetonate ligands.[1] Its solubility in organic solvents makes it a useful precursor in various chemical processes, including the synthesis of beryllium oxide and as a catalyst.[2] However, the significant health risks associated with beryllium and its compounds, including acute beryllium disease, chronic beryllium disease (CBD), and lung cancer, necessitate a thorough understanding of its properties and careful handling.[3][4] This guide consolidates available data on this compound to facilitate further research and development while emphasizing necessary safety precautions.

Physicochemical Properties

This compound is a white, odorless powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄BeO₄ | [1][5][6][7] |

| Molecular Weight | 207.23 g/mol | [1][5][6][7] |

| Melting Point | 100-108 °C | [2] |

| Boiling Point | 270 °C | [2] |

| Density | 1.168 g/cm³ | [2] |

| Appearance | White odorless powder | [4] |

| Crystal System | Monoclinic | [2] |

| Solubility | Practically insoluble in water; freely soluble in alcohol, acetone, ether, benzene, and carbon disulfide. | [2] |

Synthesis and Characterization

Synthesis

This compound can be synthesized by the reaction of a beryllium source with acetylacetone (B45752). Common starting materials include beryllium oxide (BeO) or beryllium hydroxide (B78521) (Be(OH)₂).[1][8]

Experimental Protocol: Synthesis from Beryllium Oxide [1]

This protocol is a general representation based on available literature and should be adapted and optimized with appropriate safety measures in a laboratory setting.

-

Dissolution of Beryllium Oxide: Beryllium oxide is dissolved in concentrated sulfuric acid to form a beryllium sulfate (B86663) solution.

-

Reaction with Acetylacetone: The beryllium sulfate solution is then reacted with acetylacetone.

-

Purification: The resulting this compound precipitate is filtered, washed, and can be further purified by recrystallization from a suitable organic solvent.

Experimental Protocol: Synthesis from Beryllium Hydroxide [8]

This protocol is a general representation based on available literature and should be adapted and optimized with appropriate safety measures in a laboratory setting.

-

Reaction: Beryllium hydroxide is reacted directly with acetylacetone in an aqueous medium.

-

Heating and Reflux: The mixture is heated and refluxed for a specified period to ensure complete reaction.

-

Isolation and Purification: The solution is cooled to allow for the precipitation of this compound. The precipitate is then filtered, washed, and dried.

Caption: Generalized synthesis workflows for this compound.

Spectroscopic Characterization

The IR spectrum of this compound exhibits characteristic bands corresponding to the vibrations of the acetylacetonate ligand and the beryllium-oxygen bonds. A detailed study has assigned several bands to the metal-oxygen stretching motions.[9][10]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 1042 | Be-O stretching motion | [9][10] |

| 826 | Be-O stretching motion | [9][10] |

| 748 | Be-O stretching motion | [9][10] |

| 480 | Be-O stretching motion | [9][10] |

| 1215 | C-O vibrations | [3] |

¹H NMR spectroscopy can be used to confirm the structure of the acetylacetonate ligand in the complex. The spectrum is expected to show signals for the methyl and methine protons of the acetylacetonate rings.[1]

Electron ionization mass spectrometry of this compound would be expected to show the molecular ion peak and fragmentation patterns characteristic of metal acetylacetonate complexes.[11][12][13] The fragmentation often involves the loss of acetylacetonate ligands or parts thereof.

Thermal Analysis

References

- 1. Synthesis and structural analysis of this compound [journal.buct.edu.cn]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H14BeO4 | CID 5486772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. magritek.com [magritek.com]

- 9. Structure and vibrational assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

The Genesis of a Chelating Pioneer: A Technical History of Beryllium Acetylacetonate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium acetylacetonate (B107027), Be(acac)₂, a coordination complex that has played a significant role in the development of coordination chemistry, boasts a rich history stretching back to the turn of the 20th century. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of this archetypal metal β-diketonate. We delve into the seminal works of its early pioneers, present detailed experimental protocols from historical literature, and offer a comparative analysis of its properties as understood then and now. This guide is intended to be a valuable resource for researchers in coordination chemistry, materials science, and toxicology, providing a thorough historical and technical foundation for the study of beryllium acetylacetonate and related compounds.

A Historical Chronicle: The Dawn of this compound

The story of this compound begins in the early 1900s, a period of burgeoning interest in the coordination compounds of metals. While initial explorations into metal acetylacetonates (B15086760) had commenced earlier, the first detailed and independent syntheses of the beryllium analogue were reported in 1904 by two chemists: Wilhelm Biltz in Germany and Charles Lathrop Parsons in the United States.

In his comprehensive study on metal acetylacetonates, Biltz described the preparation of this compound by reacting beryllium hydroxide (B78521) with acetylacetone (B45752).[1] Almost concurrently, Parsons, in his work on the chemistry of beryllium, reported its synthesis from beryllium chloride and acetylacetone in the presence of ammonia (B1221849).[1] These early preparations laid the groundwork for future investigations into the compound's unique properties.

A significant milestone in the standardization of its synthesis came in 1946 with the publication of a detailed and reliable procedure in the esteemed collection Inorganic Syntheses. This method, submitted by A. Arch and R. C. Young, utilized the reaction of beryllium hydroxide with acetylacetone and became a standard laboratory protocol for many years.

The determination of the precise molecular structure of this compound and its congeners was a more protracted endeavor. Early structural studies on related metal complexes, such as the work on basic beryllium acetate (B1210297) by Bragg and Morgan in the 1920s, provided foundational insights into the coordination geometries of beryllium. However, a definitive single-crystal X-ray diffraction study specifically for this compound would come later, solidifying the understanding of its tetrahedral coordination environment around the central beryllium ion.

Quantitative Data Summary

The physicochemical properties of this compound have been documented and refined over more than a century of research. The following tables summarize key quantitative data, offering a comparison between historical and modern findings where available.

| Property | Historical Data (Biltz, 1904) | Modern Data |

| Melting Point | 108 °C | 108-110 °C |

| Boiling Point | 270 °C (with some decomposition) | 270 °C |

| Appearance | Colorless, well-formed crystals | White to off-white crystalline powder |

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₁₀H₁₄BeO₄ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Density | 1.168 g/cm³ at 20 °C | [1] |

| Crystal System | Monoclinic | |

| Solubility | Soluble in chloroform (B151607), benzene, methanol; sparingly soluble in ether; insoluble in water. | [1] |

| Spectroscopic Data | Characteristic Peaks |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1580 (C=O stretching), ~1530 (C=C stretching), ~1020 (Be-O stretching) |

| ¹H NMR (CDCl₃, δ) | ~1.9 (s, 12H, CH₃), ~5.4 (s, 2H, CH) |

| UV-Vis (Methanol) | λmax ~290 nm |

Experimental Protocols: A Journey Through Time

The following sections provide detailed experimental procedures for the synthesis of this compound, meticulously recreated from the original historical literature and the standardized method from Inorganic Syntheses.

Biltz's Method (1904): Synthesis from Beryllium Hydroxide

This protocol is based on the description by W. Biltz in Liebigs Annalen der Chemie.

Materials:

-

Freshly precipitated beryllium hydroxide

-

Acetylacetone (2,4-pentanedione)

Procedure:

-

Freshly precipitated and washed beryllium hydroxide is treated with a slight excess of acetylacetone.

-

The mixture is gently warmed on a water bath. The beryllium hydroxide gradually dissolves.

-

The resulting solution is filtered to remove any unreacted starting material.

-

The filtrate is allowed to cool and evaporate slowly.

-

Colorless, well-formed crystals of this compound separate from the solution.

-

The crystals are collected by filtration and can be recrystallized from hot ethanol to achieve higher purity.

Parsons' Method (1904): Synthesis from Beryllium Chloride

This procedure is adapted from the work of C. L. Parsons published in the Journal of the American Chemical Society.

Materials:

-

Beryllium chloride solution

-

Acetylacetone (2,4-pentanedione)

-

Ammonia solution (aqueous)

Procedure:

-

To a solution of beryllium chloride, an alcoholic solution of acetylacetone is added.

-

Aqueous ammonia is then carefully added dropwise with constant stirring until the solution is slightly alkaline.

-

A white, crystalline precipitate of this compound forms immediately.

-

The precipitate is collected by filtration, washed with water to remove ammonium (B1175870) chloride, and then dried.

-

The product can be purified by recrystallization from a suitable organic solvent such as chloroform or benzene.

Inorganic Syntheses Standardized Method (1946)

This robust and widely cited procedure provides a reliable route to high-purity this compound.

Materials:

-

Beryllium hydroxide (technical grade)

-

Acetylacetone (2,4-pentanedione)

Procedure:

-

In a 500-mL flask equipped with a reflux condenser, place 10.8 g (0.25 mole) of beryllium hydroxide and 100 g (1 mole) of acetylacetone.

-

Add 150 mL of toluene to the flask.

-

Heat the mixture to reflux. The reaction is typically complete within 3-4 hours, at which point the beryllium hydroxide will have dissolved.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature, and then cool further in an ice bath.

-

This compound will crystallize from the solution.

-

Collect the crystals by filtration and wash them with a small amount of cold toluene.

-

The product can be dried in a desiccator over sulfuric acid. The reported yield is approximately 45 g (87%).

Visualizing the Synthesis: Historical Workflows

The following diagrams illustrate the logical flow of the historical synthesis procedures.

References

An In-depth Technical Guide to the Chemical Structure of Beryllium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium acetylacetonate (B107027), with the chemical formula Be(C₅H₇O₂)₂, is a coordination complex consisting of a central beryllium ion (Be²⁺) chelated by two acetylacetonate (acac) ligands. This guide provides a comprehensive overview of its molecular structure, including key bond lengths and angles, as determined by single-crystal X-ray diffraction and computational methods. Detailed experimental protocols for its structural determination are also presented.

Molecular Structure and Geometry

The central beryllium atom in beryllium acetylacetonate is coordinated to four oxygen atoms from the two bidentate acetylacetonate ligands, resulting in a tetrahedral coordination geometry around the beryllium center.[1] The molecule crystallizes in the monoclinic crystal system.[1][2]

The acetylacetonate ligands form six-membered chelate rings with the beryllium ion. Within these rings, there is significant electron delocalization, leading to C-C and C-O bond lengths that are intermediate between single and double bonds.

Visualization of the Molecular Structure

The following diagram illustrates the tetrahedral coordination of the beryllium atom and the chelation by the two acetylacetonate ligands.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(acetylacetonato)beryllium [Be(acac)2]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(acetylacetonato)beryllium, denoted as Be(acac)₂, is an organometallic coordination complex with significant applications in materials science and as a precursor for the synthesis of beryllium-containing materials. This technical guide provides a comprehensive overview of the physical and chemical properties of Be(acac)₂, including its synthesis, purification, and spectroscopic characterization. Additionally, it delves into the toxicological aspects of beryllium compounds, offering insights relevant to handling and safety protocols, particularly for professionals in drug development and related scientific fields.

Physical Properties

Bis(acetylacetonato)beryllium is a white, crystalline solid under standard conditions. It is notable for its solubility in various organic solvents, a characteristic that facilitates its use in numerous chemical reactions and purification processes.[1] Key physical properties are summarized in Table 1 for easy reference and comparison.

Table 1: Physical Properties of Be(acac)₂

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BeO₄ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 108 °C | [1] |

| Boiling Point | 270 °C | [1] |

| Density | 1.168 g/cm³ at 20°C | [1] |

| Solubility | Practically insoluble in water; Freely soluble in alcohol, acetone, ether, benzene, carbon disulfide, and other organic solvents. | [1] |

| Crystal Structure | Monoclinic | [1] |

Chemical Properties and Reactivity

Be(acac)₂ is a relatively stable coordination complex. The bidentate acetylacetonate (B107027) ligands form a six-membered chelate ring with the beryllium ion, contributing to the molecule's stability.

2.1. Hydrolysis

While practically insoluble in cold water, Be(acac)₂ is hydrolyzed by boiling water.[1] This reactivity is an important consideration in its handling and storage.

2.2. Thermal Stability and Decomposition

Information on the specific thermal decomposition pathway of Be(acac)₂ is limited. However, mass spectrometric studies of various metal acetylacetonates (B15086760) indicate that Be(acac)₂ is stable enough to exhibit a molecular ion peak, suggesting a degree of thermal stability.[3] The decomposition of metal acetylacetonates generally proceeds through the loss of the acetylacetonate ligands.

2.3. Spectroscopic Properties

The structural and electronic properties of Be(acac)₂ have been investigated using various spectroscopic techniques.

2.3.1. Infrared (IR) Spectroscopy

The IR spectrum of Be(acac)₂ is characterized by strong absorptions corresponding to the vibrations of the acetylacetonate ligand. Theoretical calculations have been used to assign the vibrational bands. Key vibrational modes include C=O and C=C stretching frequencies within the chelate ring, as well as Be-O stretching modes. Analysis of the vibrational spectra indicates a strong coupling between the chelated ring modes. Four bands at 1042, 826, 748, and 480 cm⁻¹ are found to be mainly due to the metal-oxygen stretching motions.[4]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in Be(acac)₂. Due to the diamagnetic nature of the Be²⁺ ion, sharp NMR signals are expected. The proton NMR spectrum would show signals for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. The carbon-13 NMR spectrum would similarly show distinct resonances for the carbonyl (C=O), methine (CH), and methyl (CH₃) carbons. A ⁹Be solid-state NMR study of Be(acac)₂ has also been reported.[5]

2.3.3. Mass Spectrometry

Mass spectrometric studies of metal acetylacetonates have shown that Be(acac)₂ is one of the complexes that afford a molecular ion (M⁺) peak, indicating its stability under electron impact.[3]

Experimental Protocols

3.1. Synthesis of Bis(acetylacetonato)beryllium

A common method for the synthesis of Be(acac)₂ involves the reaction of a beryllium salt with acetylacetone (B45752) in the presence of a base to deprotonate the acetylacetone.

-

Materials: Beryllium hydroxide (B78521) [Be(OH)₂], acetylacetone, and a suitable organic solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve beryllium hydroxide in a stoichiometric excess of acetylacetone.

-

Add an organic solvent like carbon tetrachloride to the mixture.

-

Stir the reaction mixture at room temperature to allow for the formation of Be(acac)₂.

-

The product can be isolated by removal of the solvent under reduced pressure.

-

3.2. Purification by Solvent Extraction

A highly effective method for obtaining high-purity Be(acac)₂ involves solvent extraction using EDTA as a masking agent to remove metallic impurities.[6]

-

Materials: Crude Be(acac)₂ dissolved in an organic solvent (e.g., carbon tetrachloride), aqueous EDTA solution, nitric acid, and ammonia.

-

Procedure:

-

Scrub the organic solution of crude Be(acac)₂ with an aqueous solution of EDTA to sequester metal ion impurities into the aqueous phase.

-

Separate the purified organic phase containing Be(acac)₂.

-

Strip the beryllium from the organic phase by extraction with nitric acid.

-

Precipitate beryllium hydroxide from the acidic aqueous solution by the addition of ammonia.

-

The purified beryllium hydroxide can then be reacted with acetylacetone to form high-purity Be(acac)₂.

-

Below is a graphical representation of the synthesis and purification workflow.

Toxicological Profile of Beryllium Compounds

Beryllium and its compounds are classified as human carcinogens.[7] Exposure, primarily through inhalation, can lead to serious health effects, including a chronic, debilitating lung disease known as Chronic Beryllium Disease (CBD) or berylliosis.

4.1. Chronic Beryllium Disease (CBD)

CBD is a granulomatous lung disease that arises from an immune response to beryllium particles lodged in the lungs.[8] The development of CBD is a multi-step process that begins with beryllium sensitization.

-

Beryllium Sensitization: This is an allergic-type, cell-mediated immune response to beryllium.[7] Not everyone exposed to beryllium will become sensitized. A genetic predisposition has been identified, with a specific mutation in the HLA-DPB1 gene (HLA-DPB1 Glu69) significantly increasing the risk of sensitization.[8]

-

Progression to CBD: In sensitized individuals, continued exposure can lead to the development of CBD. The immune system's T-cells recognize beryllium as a foreign substance, leading to the formation of granulomas (inflammatory nodules) in the lungs.[7] These granulomas can cause scarring and impair lung function.

Symptoms of CBD can include shortness of breath, cough, fatigue, weight loss, fever, and night sweats.[6] Diagnosis is typically confirmed through a blood test called the Beryllium Lymphocyte Proliferation Test (BeLPT), which detects the immune system's reactivity to beryllium, in conjunction with clinical findings and, in some cases, a lung biopsy.[9]

4.2. Signaling Pathway in Chronic Beryllium Disease

The pathogenesis of CBD involves a complex interplay of genetic factors and immune cell signaling. The following diagram illustrates the key steps in this pathway.

Conclusion

Bis(acetylacetonato)beryllium is a valuable compound with well-defined physical and chemical properties that make it suitable for various applications in research and industry. However, its use necessitates stringent safety protocols due to the high toxicity of beryllium and its compounds. A thorough understanding of its properties, synthesis, and the toxicological mechanisms of beryllium is crucial for ensuring safe handling and for informing risk assessment, particularly in fields such as drug development where occupational exposure to novel compounds is a consideration. Further research into the detailed thermal decomposition and reactivity of Be(acac)₂ would be beneficial for expanding its applications and enhancing safety measures.

References

- 1. Beryllium Acetylacetonate [drugfuture.com]

- 2. americanelements.com [americanelements.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PURIFICATION OF BERYLLIUM BY ACETYL-ACETONE-EDTA SOLVENT EXTRACTION (Journal Article) | OSTI.GOV [osti.gov]

- 7. CCOHS: Beryllium - Health Effects [ccohs.ca]

- 8. Beryllium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Beryllium toxicity | PPTX [slideshare.net]

molecular weight of Beryllium acetylacetonate

An In-depth Technical Guide on the Molecular Weight of Beryllium Acetylacetonate (B107027)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key organometallic compound with applications in various research and development sectors. This document details the compound's fundamental properties and outlines experimental protocols for the determination of its molecular weight.

Compound Identification and Properties

Beryllium acetylacetonate, systematically named (T-4)-Bis(2,4-pentanedionato-O,O')beryllium, is a coordination complex with the chemical formula C₁₀H₁₄BeO₄[1][2]. It is a white, crystalline solid that is soluble in many organic solvents[1][2].

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BeO₄ | [1][2][3][4] |

| Molecular Weight | 207.23 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 207.101 g/mol | |

| Melting Point | 108 °C | [1][2] |

| Boiling Point | 270 °C | [1][2] |

| Density | 1.168 g/cm³ | [1][2] |

Experimental Determination of Molecular Weight

The can be experimentally determined using several analytical techniques. Mass spectrometry and gas chromatography are particularly well-suited for this compound due to its volatility and stability.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This compound is known to be stable in mass spectrometric measurements and typically exhibits a clear molecular ion peak (M+), which directly corresponds to its molecular weight.

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent, such as dichloromethane (B109758) or acetone, to a final concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Inlet System: Direct insertion probe or gas chromatography inlet.

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: 50-300 amu

-

-

Procedure:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M+), which will appear at an m/z value corresponding to the (approximately 207).

-

Analyze the fragmentation pattern to confirm the structure.

-

Gas Chromatography

Gas chromatography (GC) can be used for the analysis of volatile compounds like this compound. While primarily a separation technique, when coupled with a mass spectrometer (GC-MS), it provides definitive molecular weight information.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

-

GC-MS Parameters (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Interface Temperature: 280 °C.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: 40-350 amu.

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will elute from the column at a specific retention time and enter the mass spectrometer.

-

The mass spectrum of the eluting peak corresponding to this compound will be recorded, allowing for the determination of its molecular weight from the molecular ion peak.

-

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for the experimental determination of the .

Caption: Workflow for determining the .

This guide provides the essential information and methodologies for understanding and determining the . The detailed protocols serve as a starting point for researchers to adapt to their specific laboratory instrumentation and conditions.

References

- 1. americanelements.com [americanelements.com]

- 2. Rapid ultra-trace determination of beryllium by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Detection limits in the chromatographic element trace analysis - quantitative TLC, HPLC and GC with the example of this compound (Journal Article) | ETDEWEB [osti.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Beryllium Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of beryllium acetylacetonate (B107027) (Be(acac)₂) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to Beryllium Acetylacetonate

This compound is a coordination complex with the chemical formula Be(C₅H₇O₂)₂. It is a white crystalline solid that is known to be soluble in many organic solvents, a property that makes it useful in various chemical syntheses and as a precursor for the deposition of beryllium-containing thin films.[1][2] Understanding its solubility is crucial for applications in materials science, catalysis, and toxicology.

Qualitative Solubility of this compound

This compound is generally characterized as being "freely soluble" in a range of common organic solvents.[1] Conversely, it is considered "practically insoluble" in water.[1] This high solubility in organic media is typical for metal acetylacetonate complexes, which are often used in non-aqueous systems.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Freely Soluble[1] |

| Ketones | Acetone | Freely Soluble[1] |

| Ethers | Diethyl Ether | Freely Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Freely Soluble[1] |

| Halogenated Hydrocarbons | Chloroform, Carbon Tetrachloride | Soluble |

| Sulfur-based Solvents | Carbon Disulfide (CS₂) | Freely Soluble[1] |

| Aqueous Solvents | Water | Practically Insoluble[1] |

Note: "Freely Soluble" is a qualitative term and does not provide specific solubility limits. Quantitative determination is recommended for specific applications.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed, generalized methodologies for the quantitative determination of the solubility of this compound. These protocols are based on standard laboratory techniques for solubility measurement of metal-organic compounds.[3][4]

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[3][5][6]

Protocol:

-

Saturation: Add an excess of this compound to the chosen organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is necessary to confirm saturation.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, filtration through a syringe filter compatible with the organic solvent is recommended.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Drying: Gently evaporate the solvent in a fume hood, followed by drying the residue in a vacuum oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Weighing: Accurately weigh the evaporating dish containing the dried this compound.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.[7][8][9]

Protocol:

-

Spectrum Acquisition: Dissolve a small amount of this compound in the solvent of interest and measure its UV-Visible absorption spectrum to identify the wavelength of maximum absorbance (λ_max).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λ_max. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Dilution of Saturated Solution: After phase separation (step 3 of the gravimetric method), accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result can be expressed in mol/L or converted to g/100 mL.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectrophotometric Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a non-polar complex, this compound is expected to be more soluble in non-polar or moderately polar organic solvents, which aligns with the qualitative data.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to different solubility values.

Conclusion

While this compound is widely reported to be soluble in a variety of organic solvents, there is a notable lack of specific quantitative solubility data in the scientific literature. This guide provides the available qualitative information and details robust experimental protocols that researchers can employ to determine precise solubility values tailored to their specific needs. The provided workflows offer a clear visual guide for implementing these methods. Accurate quantitative solubility data is essential for the effective use of this compound in research and development.

References

- 1. This compound [drugfuture.com]

- 2. americanelements.com [americanelements.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. ijpras.com [ijpras.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Beryllium Acetylacetonate: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for beryllium acetylacetonate (B107027), compiled from available Safety Data Sheets (SDS) and toxicological data. The information is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

Beryllium acetylacetonate is a solid, white, odorless powder.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BeO₄ | [3] |

| Molecular Weight | 207.22 g/mol | [3] |

| Appearance | White powder | [1][2] |

| Melting Point | 108 °C | [3] |

| Boiling Point | 270 °C | |

| Density | 1.116 g/cm³ | [3] |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][4] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][4] |

| Carcinogenicity | Category 1A/1B | H350/H350i: May cause cancer/May cause cancer by inhalation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[4] |

Beryllium and its compounds are classified as known human carcinogens by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the American Conference of Governmental Industrial Hygienists (ACGIH).[1]

Toxicology Profile

Acute Effects:

-

Inhalation: Fatal if inhaled.[1][4] Brief, intense exposure may cause severe chemical pneumonitis with symptoms such as bronchial spasm, cough, and difficulty breathing.[7]

-

Oral: Toxic if swallowed.[1][4] May cause gastrointestinal irritation.[8]

-

Dermal: Causes skin irritation and may cause an allergic skin reaction (sensitization).[1][4]

-

Eye: Causes serious eye irritation.[4]

Chronic Effects: Prolonged or repeated exposure to beryllium compounds can lead to chronic beryllium disease (CBD), a granulomatous lung disease.[8] It is also established that beryllium and its compounds can cause lung cancer.[1]

Exposure Controls and Personal Protection

Due to the high toxicity of this compound, stringent exposure controls are necessary.

Occupational Exposure Limits

| Organization | Limit | Value (as Be) |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.002 mg/m³[1] |

| OSHA | Ceiling Limit | 0.005 mg/m³[1] |

| OSHA | Short-Term Exposure Limit (STEL) | 0.025 mg/m³ (30-minute peak)[1] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 4.0 mg/m³[1] |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.00005 mg/m³ (inhalable fraction)[1] |

Personal Protective Equipment (PPE)

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. For higher exposures, a self-contained breathing apparatus (SCBA) is required.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a general methodology for acute oral toxicity testing, based on OECD guidelines for beryllium metal, can be referenced.

General Protocol for Acute Oral Toxicity Study (Adapted from Beryllium Metal Studies)

-

Test Species: Rat (Sprague-Dawley strain is commonly used).

-

Administration: A single dose of the test substance is administered by oral gavage.

-

Dosage: A limit test at 2000 mg/kg body weight is often performed initially for substances with low expected toxicity. However, due to the high toxicity of beryllium compounds, a tiered dosing approach with much lower starting doses would be necessary.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Hazard Visualization

The following diagram illustrates the primary health hazards associated with this compound exposure.

References

- 1. This compound | C10H14BeO4 | CID 5486772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. strem.com [strem.com]

- 4. sds.strem.com [sds.strem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. BERYLLIUM AND BERYLLIUM COMPOUNDS (CICAD 32, 2001) [inchem.org]

- 7. dla.mil [dla.mil]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Toxicity and Hazards of Beryllium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium acetylacetonate (B107027) [(Be(C₅H₇O₂)₂)], a coordination complex of beryllium, presents significant health risks consistent with the established toxicity of beryllium and its compounds. Classified as a human carcinogen, this organometallic compound exhibits high acute toxicity upon inhalation and ingestion, is a potent skin and eye irritant, and can lead to skin sensitization. Prolonged or repeated exposure can cause severe organ damage, most notably chronic beryllium disease (CBD), a debilitating and incurable granulomatous lung disease. This technical guide provides a comprehensive overview of the known toxicological profile of Beryllium acetylacetonate, drawing from data on beryllium compounds as a whole due to the limited specific data on the acetylacetonate form. It details associated hazards, summarizes available quantitative data, outlines relevant experimental protocols for toxicity assessment, and visualizes key toxicological pathways and workflows.

Introduction

Beryllium and its compounds are recognized for their unique physicochemical properties, leading to their use in various industrial, technological, and research applications. This compound, a chelate compound, is soluble in organic solvents, which may influence its toxicokinetics and interaction with biological systems.[1] The primary routes of occupational exposure to beryllium compounds are inhalation and dermal contact.[2] Given the severe health implications, a thorough understanding of the toxicity and hazards of this compound is critical for ensuring the safety of researchers, scientists, and professionals in drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple endpoints of concern. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile.

GHS Hazard Statements for this compound: [3]

-

H301: Toxic if swallowed.

-

H330: Fatal if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

H350: May cause cancer.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Toxicological Data

Quantitative toxicological data for this compound are scarce. The data presented below are for various beryllium compounds and should be considered representative of the potential toxicity of this compound.

Acute Toxicity

Beryllium compounds exhibit high acute toxicity, particularly through inhalation and oral routes.[4]

| Endpoint | Test Substance | Species | Route | Value | Reference(s) |

| LD₅₀ | Beryllium Sulfate (B86663) | Mouse | Oral | 140 mg/kg | [5] |

| LD₅₀ | Beryllium Chloride | Rat | Oral | 200 mg/kg | [5] |

| LD₅₀ | Beryllium Fluoride | Mouse | Oral | 18-20 mg/kg | [5] |

| LD₅₀ | Beryllium Oxyfluoride | Rat | Oral | 18.3 mg/kg | [5] |

| LC₅₀ | Beryllium Metal | Rat | Inhalation | 800 µg/m³ (50 min) | This resulted in acute pneumonitis. |

Note: Specific LD₅₀/LC₅₀ values for this compound were not found in the reviewed literature.

Skin and Eye Irritation

This compound is a strong skin and eye irritant.[4] Dermal contact with soluble beryllium compounds can lead to dermatitis.[2]

Sensitization

Beryllium compounds are known skin sensitizers.[4] Beryllium sensitization is a key preceding step to the development of Chronic Beryllium Disease and can be identified through the Beryllium Lymphocyte Proliferation Test (BeLPT).[6]

Carcinogenicity

Beryllium and its compounds are classified as Group 1 carcinogens (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[7] Epidemiological studies have shown an increased risk of lung cancer in workers occupationally exposed to beryllium.[7]

| Agency | Classification | Reference(s) |

| IARC | Group 1 (Carcinogenic to humans) | [7][8] |

| NTP | Known to be a human carcinogen | [7] |

| EPA | Probable human carcinogen (Group B1) | [8] |

Genotoxicity

The genotoxicity of beryllium compounds has yielded mixed results in various assays. While generally negative in bacterial tests, evidence of mutations, chromosomal aberrations, and cell transformations has been observed in mammalian test systems.[8][9]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of beryllium compounds are limited and inconclusive.[10] No specific studies on this compound were identified.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of beryllium are dependent on the specific compound's solubility and particle size.

-

Absorption: The primary route of absorption is through the lungs for inhaled particles.[11] Dermal absorption is generally low but can be a route of sensitization.[11] Oral absorption is poor.[2]

-

Distribution: Once absorbed, beryllium distributes to various tissues, with the highest concentrations found in the skeleton, liver, and lymph nodes.[11]

-

Metabolism: Beryllium is not metabolized in the body.[11]

-

Excretion: Absorbed beryllium is primarily excreted in the urine, while unabsorbed beryllium is eliminated in the feces.[11]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of beryllium is complex and involves multiple mechanisms, with the immune system playing a central role, particularly in the pathogenesis of Chronic Beryllium Disease (CBD).

Chronic Beryllium Disease (CBD) Pathogenesis

CBD is a cell-mediated, delayed-type hypersensitivity reaction. The following diagram illustrates the key steps in the initiation of the immune response to beryllium.

Caption: Pathogenesis of Chronic Beryllium Disease (CBD).

Alteration of Innate Immune Signaling

Recent studies suggest that beryllium can also modulate innate immune responses. For instance, beryllium sulfate has been shown to alter lipopolysaccharide (LPS)-mediated cytokine release from human peripheral blood mononuclear cells, potentially by affecting intracellular signaling pathways.[12][13] This suggests an interaction with Toll-like receptor (TLR) signaling.

Caption: Beryllium's effect on LPS-induced signaling.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.

Workflow for In Vitro Skin Irritation Testing

The following workflow is based on the OECD Test Guideline 439 for in vitro skin irritation testing using reconstructed human epidermis (RhE) models.[14]

Caption: Workflow for in vitro skin irritation testing.

Workflow for In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay (OECD Test Guideline 487) is a key test for assessing genotoxic potential.

Caption: Workflow for in vitro micronucleus assay.

Safety Precautions and Handling

Given the high toxicity of this compound, strict safety protocols must be followed:

-

Engineering Controls: Work with this compound should be conducted in a designated area within a certified chemical fume hood or glove box to prevent inhalation of dust or fumes.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator appropriate for beryllium dust should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and long pants should be worn.

-

-

Hygiene: Avoid skin contact and ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled.

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly hazardous substance with a toxicological profile consistent with other beryllium compounds. Its carcinogenicity, high acute toxicity, and ability to cause skin sensitization and chronic beryllium disease necessitate stringent safety measures during handling and use. While specific quantitative toxicity data for this compound are limited, the extensive data on beryllium and its compounds provide a strong basis for risk assessment and the implementation of protective measures. Further research is warranted to elucidate the specific toxicokinetics and mechanisms of action of this compound to refine safety protocols and develop potential therapeutic interventions for beryllium-related diseases. Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to all recommended safety guidelines when working with this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound | C10H14BeO4 | CID 5486772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Beryllium, an adjuvant that promotes gamma interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beryllium and Beryllium Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Genotoxicity and Carcinogenicity - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nationalacademies.org [nationalacademies.org]

- 10. scialliconsulting.com [scialliconsulting.com]

- 11. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Beryllium alters lipopolysaccharide-mediated intracellular phosphorylation and cytokine release in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beryllium Alters Lipopolysaccharide-Mediated Intracellular Phosphorylation and Cytokine Release in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Carcinogenic Potential of Beryllium Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the carcinogenic potential of beryllium compounds, with a specific focus on beryllium acetylacetonate (B107027) where data is available. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

Executive Summary

Beryllium and its compounds are classified as Group 1 carcinogens, known to be carcinogenic to humans, by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[1] The primary route of occupational exposure leading to cancer is inhalation, which is strongly associated with an increased risk of lung cancer.[1][2][3] Animal studies have corroborated these findings, demonstrating the induction of lung tumors and osteosarcomas through various routes of administration.[4][5][6][7]

While data specifically on beryllium acetylacetonate is limited, existing research indicates its carcinogenicity, particularly in inducing osteosarcomas in animal models. This guide synthesizes the available toxicological data, outlines experimental methodologies for studying beryllium-induced carcinogenesis, and explores the potential molecular mechanisms and signaling pathways involved. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Toxicological Profile of this compound

This compound, also known as bis(2,4-pentanedionato-O,O')-beryllium, is an organometallic compound. Like other beryllium compounds, it is classified as a known human carcinogen.[1] The primary health concerns are associated with its beryllium content.

Carcinogenicity Classification

The carcinogenicity of beryllium and its compounds is well-established by major international and national health organizations.

| Organization | Classification | Comments |

| International Agency for Research on Cancer (IARC) | Group 1 | Carcinogenic to humans |

| National Toxicology Program (NTP) | Known to be a human carcinogen | Based on sufficient evidence from human and animal studies |

| U.S. Environmental Protection Agency (EPA) | Group B1 | Probable human carcinogen |

Genotoxicity

The genotoxicity of beryllium compounds presents a complex picture. While they are generally not mutagenic in bacterial assays, they have been shown to induce genetic damage in mammalian cells.

| Assay Type | Result | Observations |

| Bacterial Mutagenicity (Ames test) | Generally Negative | Beryllium compounds typically do not induce mutations in Salmonella typhimurium. |

| Mammalian Cell Gene Mutation | Positive | Can induce mutations in cultured mammalian cells. |

| Chromosomal Aberrations | Positive | Has been shown to cause chromosomal damage in mammalian cells. |

| Cell Transformation | Positive | Can induce morphological transformation in mammalian cells, a hallmark of carcinogenic potential.[4][5] |

Evidence of Carcinogenicity from Animal Studies

Animal studies have been instrumental in establishing the carcinogenic potential of beryllium compounds. Various routes of administration have been shown to induce tumors in multiple species.

Osteosarcoma Induction by this compound

A key study by Matsuura (1974) demonstrated that this compound can cause osteosarcomas in rabbits. While the full text and detailed quantitative data from this specific study are not widely available, it is a critical piece of evidence for the carcinogenicity of this particular beryllium compound.

Carcinogenicity of Beryllium Compounds (General)

Numerous studies have investigated the carcinogenic effects of other beryllium compounds, providing a strong body of evidence for the class as a whole.

| Beryllium Compound | Animal Model | Route of Administration | Tumor Type | Reference |

| Zinc Beryllium Silicate | Rabbit | Intramedullary Injection | Osteosarcoma | Mazabraud, 1975[8] |

| Various Beryllium Compounds | Rabbit | Intravenous Injection | Osteosarcoma | Gardner & Heslington, 1946[9] |

| Beryllium Oxide | Rabbit | Intravenous Injection | Osteosarcoma | |

| Beryllium Metal, Oxide, Hydroxide | Rat | Inhalation, Intratracheal | Lung Carcinoma | |

| Beryllium Sulfate (B86663) | Monkey | Inhalation | Lung Carcinoma |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. Below is a generalized protocol for inducing osteosarcomas in rabbits with beryllium compounds, based on common methodologies described in the literature.

Induction of Osteosarcoma in Rabbits

This protocol outlines the key steps for an in vivo study to assess the carcinogenic potential of a beryllium compound by direct administration to the bone.

Methodology Details:

-

Animal Model: Adult New Zealand White rabbits are commonly used. They are housed in controlled conditions with a standard diet and water ad libitum.

-

Test Substance: A sterile suspension of the beryllium compound (e.g., this compound) in a suitable vehicle (e.g., saline or distilled water) is prepared.

-

Administration:

-

Animals are anesthetized following approved veterinary protocols.

-

The proximal tibia or distal femur is surgically exposed.

-

A small hole is drilled through the cortex into the medullary cavity.

-

A fine-gauge needle is used to inject a defined volume and concentration of the beryllium compound suspension directly into the bone marrow cavity.

-

The injection site is sealed (e.g., with bone wax), and the incision is sutured.

-

-

Dose Groups: Multiple dose groups with varying concentrations of the beryllium compound should be included to assess dose-response relationships. A control group receiving only the vehicle is essential.

-

Monitoring: Animals are monitored regularly for signs of toxicity and tumor development. This includes periodic body weight measurements and radiographic imaging of the injection site to detect bone lesions.

-

Endpoint: The study is typically terminated after a predefined period (e.g., 18-24 months) or when tumors reach a certain size. A full necropsy is performed, and tissues, particularly the injection site and any suspected tumors, are collected for histopathological analysis to confirm the presence and type of neoplasm.

Molecular Mechanisms and Signaling Pathways